FGNJVJFJADIQRF-UHFFFAOYSA-N

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

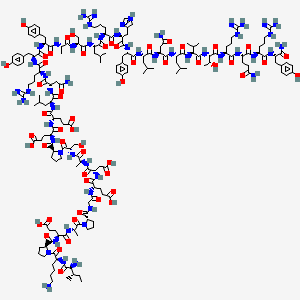

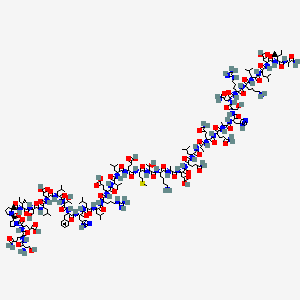

A novel selective Nav1.7 channel blocker (IC50 = 2.5 nM). ProTx-III also inhibits Nav1.1, Nav1.2 and Nav1.6 at nanomolar concentrations and does not affects Cav channels and nicotinic acetylcholine receptors.

Scientific Research Applications

Biointeractions and Fabrication Functional Graphene Nanomaterials (FGNs) exhibit unique physical, chemical, and physiological properties, making them highly interactive with biological organisms. They offer vast possibilities in various biological applications, beyond traditional uses in drug/gene delivery, phototherapy, and bioimaging. FGNs can significantly promote interfacial biointeractions with proteins, mammalian cells/stem cells, and microorganisms, enhancing cell colonization and biological performance (Cheng et al., 2017).

Thermal Applications Functionally graded carbon nanofiber-phenolic nanocomposites (FGN) are designed for sudden temperature change applications. Their unique compositional patterns effectively manage temperature gradients, highlighting their potential in temperature-sensitive applications (Bafekrpour et al., 2013).

Electrochemical and Energy Storage Applications Edge-fluorinated graphene nanoplatelets (FGnPs) show remarkable electrochemical performance in dye-sensitized solar cells and lithium-ion batteries. Their high electronegativity and strong C-F bonds provide enhanced charge polarization and chemical stability, making them excellent electrodes (Jeon et al., 2015).

Anticorrosion Properties Functionalized graphite nanoplatelets (FGNP) in epoxy coatings demonstrate impressive anticorrosion behavior for carbon steel. Their compatibility and efficient distribution in nano-coatings form a protective layer against corrosion, suggesting their usefulness in protective coatings (Mohammadi et al., 2014).

Photocatalytic Water Splitting Nitrogen-doped functionalized graphene nanosheets (N-fGNS) efficiently produce H2 and O2 under visible light without co-catalysts, making them promising for photocatalytic water splitting applications. Their performance is attributed to nitrogen doping and surface defects, which serve as active sites (Das et al., 2020).

Supercapacitor Applications Fused heterocyclic molecules functionalized N-doped graphene (InFGN) exhibits exceptional capacitance and durability in supercapacitor electrodes. Their enhanced energy storage performance is due to the electron-rich aromatic heterocycles and mesoporous structure, offering a new pathway for building green supercapacitors (Xu et al., 2020).

Disease Diagnosis DNAJB9 serves as a specific immunohistochemical marker for Fibrillary Glomerulonephritis (FGN), a rare disease. Its high sensitivity and specificity make it a valuable tool for rapid and accurate diagnosis of this condition (Nasr et al., 2017).

Supercapacitor Electrodes Fabrication of functionalized nitrogen-doped graphene (FGN) has been proposed for supercapacitor electrodes, showing a high specific capacitance and excellent cycle stability. This suggests its potential as an efficient material for energy storage applications (Chen et al., 2014).

Environmental Applications Functionalized graphene nanosheets (FGNs) demonstrate excellent adsorption capabilities for copper (II) removal from water. Their high surface area and abundance of functional groups make them effective for water purification applications (Cao et al., 2019).

Graphene Modification for Energy Storage Scalable synthesis of functionalized graphene as cathodes in lithium-ion electrochemical energy storage devices suggests a pathway for developing high-performance and cost-effective cathode materials (Xiong et al., 2016).

Graphene in Drug Delivery Systems Cellular signaling pathways are significantly influenced by Functional Graphene Nanomaterials (FGN), making them suitable for use as a platform in multi-targeted therapy or scaffold in tissue engineering (Piperno et al., 2018).

Properties

Molecular Formula |

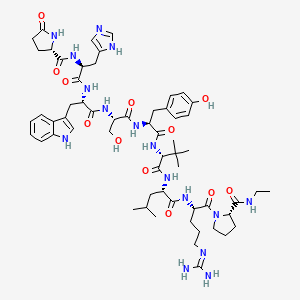

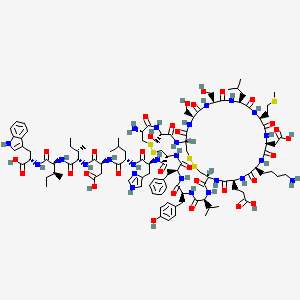

C162H246N52O43S6 |

|---|---|

Molecular Weight |

3802.41 |

InChI |

InChI=1S/C162H245N51O44S6/c1-9-83(8)131(161(256)257)212-152(247)107(56-88-66-176-79-184-88)199-144(239)102(51-82(6)7)194-136(231)95(36-18-23-43-164)192-154(249)117-74-261-263-77-120-158(253)211-119-76-262-259-73-116(206-132(227)91(168)57-129(223)224)155(250)195-101(50-81(4)5)143(238)189-94(35-17-22-42-163)137(232)196-103(52-84-29-11-10-12-30-84)133(228)180-67-127(221)186-104(53-85-63-178-92-33-15-13-31-89(85)92)145(240)190-97(38-20-25-45-166)140(235)208-118(156(251)204-112(61-125(172)219)160(255)213-48-28-41-121(213)159(254)193-99(40-27-47-177-162(173)174)138(233)200-108(58-122(169)216)150(245)203-111(62-130(225)226)151(246)191-98(141(236)209-120)39-21-26-46-167)75-260-258-72-115(207-139(234)96(37-19-24-44-165)188-142(237)100(49-80(2)3)185-126(220)68-181-134(229)113(70-214)205-157(119)252)135(230)182-69-128(222)187-114(71-215)153(248)202-110(60-124(171)218)149(244)198-106(55-87-65-175-78-183-87)147(242)201-109(59-123(170)217)148(243)197-105(146(241)210-117)54-86-64-179-93-34-16-14-32-90(86)93/h10-16,29-34,63-66,78-83,91,94-121,131,178-179,214-215H,9,17-28,35-62,67-77,163-168H2,1-8H3,(H2,169,216)(H2,170,217)(H2,171,218)(H2,172,219)(H,175,183)(H,176,184)(H,180,228)(H,181,229)(H,182,230)(H,185,220)(H,186,221)(H,187,222)(H,188,237)(H,189,238)(H,190,240)(H,191,246)(H,192,249)(H,193,254)(H,194,231)(H,195,250)(H,196,232)(H,197,243)(H,198,244)(H,199,239)(H,200,233)(H,201,242)(H,202,248)(H,203,245)(H,204,251)(H,205,252)(H,206,227)(H,207,234)(H,208,235)(H,209,236)(H,210,241)(H,211,253)(H,212,247)(H,223,224)(H,225,226)(H,256,257)(H4,173,174,177) |

InChI Key |

FGNJVJFJADIQRF-UHFFFAOYSA-N |

Appearance |

White lyophilized solid |

Purity |

>98% |

sequence |

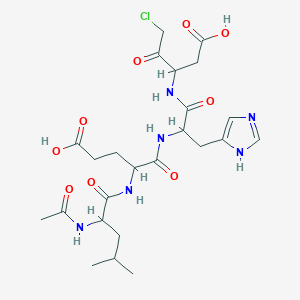

DCLKFGWKCNPRNDKCCSGLKCGSNHNWCKLHI-NH2(Disulfide bridge: Cys2 and Cys17, Cys9 and Cys22, Cys16 and Cys29) |

source |

Synthetic |

storage |

-20°C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.